Cyanoketone

Description

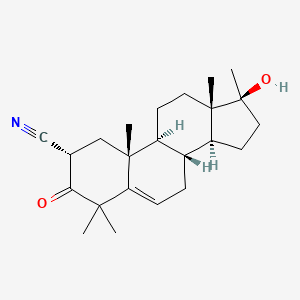

Structure

2D Structure

3D Structure

Properties

CAS No. |

4248-66-2 |

|---|---|

Molecular Formula |

C23H33NO2 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(2S,8R,9S,10R,13S,14S,17S)-17-hydroxy-4,4,10,13,17-pentamethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-2-carbonitrile |

InChI |

InChI=1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14(13-24)19(20)25)8-10-22(4)17(15)9-11-23(22,5)26/h7,14-17,26H,6,8-12H2,1-5H3/t14-,15+,16-,17-,21+,22-,23-/m0/s1 |

InChI Key |

GTBRTGPZZALPNS-MXHVRSFHSA-N |

SMILES |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC=C4[C@@]3(C[C@H](C(=O)C4(C)C)C#N)C |

Canonical SMILES |

CC1(C2=CCC3C4CCC(C4(CCC3C2(CC(C1=O)C#N)C)C)(C)O)C |

Synonyms |

Cyanoketone |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of α,β-Unsaturated Cyanoketone from Diosgenin

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a synthetic pathway for converting diosgenin, a naturally occurring steroidal sapogenin, into a novel α,β-unsaturated cyanoketone. The synthesis involves a multi-step process beginning with the modification of the diosgenin core, followed by the formation of an oxime intermediate, and culminating in a Beckmann fragmentation to yield the target this compound. This document details the experimental protocols, summarizes key quantitative data, and illustrates the logical and chemical pathways involved.

Overall Synthetic Pathway

The transformation of diosgenin into the α,β-unsaturated this compound is not a direct conversion but a sequence of reactions. The core strategy involves:

-

Initial Hydroxylation and Oxidation: Modification of the A and B rings of the diosgenin steroid nucleus to introduce ketone functionalities.

-

Oximation: Conversion of a steroidal ketone to its corresponding oxime derivative.

-

Beckmann Fragmentation: Rearrangement and fragmentation of the oxime in the presence of a reagent like thionyl chloride to form the this compound.

The specific pathway detailed in this guide proceeds through a spirostanic triol intermediate, which is then converted to a ketone, oximated, and finally fragmented to yield the target compound.

Caption: Overall synthetic scheme from Diosgenin to the target α,β-Unsaturated-Cyanoketone.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis.

Step 1: Synthesis of (25R)-5α-spirostan-3,5,6-triol (Compound 1)

This initial step hydroxylates the 5,6-double bond of diosgenin.

-

Procedure:

-

A suspension of diosgenin (5.0 g, 0.012 mol) is prepared in a mixture of acetone (200 mL) and water (25 mL).

-

N-bromosuccinimide (NBS) (2.68 g, 0.15 mol) and acetic acid (2.5 mL) are added to the suspension at room temperature.[1]

-

The reaction mixture is stirred. Over approximately 45 minutes, the color changes from yellow to orange and finally becomes colorless as the solid diosgenin is consumed.[1]

-

The mixture is left to react overnight.

-

Post-reaction, the mixture is diluted with water and extracted with ether.

-

The organic extract is processed through standard workup procedures (washing, drying, and solvent evaporation) to yield an amorphous solid.

-

Crystallization from methanol (MeOH) affords the pure white product, Compound 1.[1]

-

-

Yield: 67% (5.9 g of amorphous solid).[1]

Step 2: Synthesis of Precursor Ketones and Oxime (Compounds 9 and 10)

The triol intermediate is converted into a specific ketone, which is then oximated. The literature describes the synthesis of several ketones from triol 1.[2][3] The precursor to the final this compound is oxime 10, which is derived from ketone 9.

-

Procedure (Ketone 9):

-

Compound 1 is reacted with N-bromosuccinimide (NBS) in aqueous dioxane to yield steroidal ketone 9.

-

-

Procedure (Oxime 10 from Ketone 9):

-

Steroidal ketone 9 is reacted with hydroxylamine hydrochloride (NH₂OH·HCl).

-

2,4,6-trimethylpyridine (TMP) is used as the base and solvent for the reaction.

-

The reaction produces the corresponding oxime, compound 10. This reaction is reported to proceed with high yields for similar ketones in the series (42-96%).[2][3]

-

Step 3: Synthesis of α,β-Unsaturated-Cyanoketone (Compound 11) via Beckmann Fragmentation

This is the final and key step where the this compound moiety is formed.

-

Procedure:

-

The precursor, oxime 10 (specifically the anti-isomer), is dissolved in tetrahydrofuran (THF).

-

The solution is cooled to 0 °C.

-

Thionyl chloride (SOCl₂) is added to the solution.[1]

-

The reaction proceeds via a Beckmann fragmentation, which involves the cleavage of the C5-C6 bond, to form the α,β-unsaturated this compound (Compound 11).[1]

-

-

Yield: 62%.[2]

-

Structural Confirmation: The final product structure is confirmed by NMR spectroscopy. Key signals in the ¹³C-NMR spectrum include a peak at ~208.3 ppm (α,β-unsaturated ketone), ~117.8 ppm (nitrile function), and resonances at ~147.4 ppm and ~128.6 ppm (alkene).[1]

Data Presentation

The quantitative data for the synthetic pathway is summarized below.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | Hydroxylation | Diosgenin | NBS, Acetone/H₂O, Acetic Acid | (25R)-5α-spirostan-3,5,6-triol (1) | 67%[1] |

| 2a | Oxidation | (25R)-5α-spirostan-3,5,6-triol (1) | NBS, aq. Dioxane | Steroidal Ketone (9) | High Yield |

| 2b | Oximation | Steroidal Ketone (9) | NH₂OH·HCl, TMP | Oxime (10) | 42-96% (range for similar oximes)[2] |

| 3 | Beckmann Fragmentation | Oxime (10) | SOCl₂, THF | α,β-Unsaturated-Cyanoketone (11) | 62%[2] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed chemical mechanism for the key fragmentation step.

Caption: Experimental workflow for the synthesis of α,β-Unsaturated-Cyanoketone from Diosgenin.

Caption: Proposed mechanism for the SOCl₂-induced Beckmann fragmentation of oxime 10.

References

An In-depth Technical Guide to the Chemical Properties of Cyanoketones for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of cyanoketones, a class of organic compounds characterized by the presence of both a nitrile and a ketone functional group. This document details their synthesis, reactivity, and spectroscopic properties, with a particular focus on their relevance to drug discovery and development. Experimental protocols for their synthesis and characterization are provided, alongside a discussion of their role as enzyme inhibitors and their potential impact on cellular signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key concepts are visualized using diagrams generated with Graphviz.

Introduction to Cyanoketones

Cyanoketones are bifunctional molecules that exhibit a rich and diverse chemistry owing to the presence of both an electrophilic carbonyl center and a nucleophilic (upon deprotonation of the α-carbon) or electrophilic (at the nitrile carbon) cyano group. Their unique structural features make them valuable intermediates in organic synthesis and have led to their exploration as pharmacologically active agents. This guide will delve into the core chemical properties of α-cyanoketones and β-cyanoketones, the two primary classes of these compounds.

Synthesis of Cyanoketones

The synthesis of cyanoketones can be achieved through various methodologies, depending on the desired substitution pattern. The following sections outline common synthetic routes for α- and β-cyanoketones.

Synthesis of α-Cyanoketones

A prevalent method for synthesizing α-cyanoketones involves the reductive cyanation of α-bromo ketones. This approach offers a practical and efficient route under mild conditions, avoiding the use of highly toxic cyanide reagents.

-

Materials:

-

α-Bromo ketone (1.0 equiv.)

-

Electrophilic cyanating reagent (e.g., N-cyano-N-phenyl-p-toluenesulfonamide, 1.2 equiv.)

-

Zinc dust (1.2 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried reaction tube containing a magnetic stir bar, add the α-bromo ketone and the cyanating reagent.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

In a glovebox, add zinc dust and anhydrous DMF to the reaction tube.

-

Cap the reaction tube and remove it from the glovebox.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-cyano ketone.

-

An In-depth Technical Guide to the Mechanism of Action of Cyanoketone on 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent steroidal inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a critical enzyme complex in the biosynthesis of all classes of steroid hormones. This guide provides a comprehensive overview of the mechanism by which this compound exerts its inhibitory effects on 3β-HSD. The document details the dual nature of its inhibition, which can be competitive or non-competitive depending on the specific 3β-HSD isoform and the substrate involved. While early reports suggested irreversible inhibition, kinetic studies predominantly support a reversible binding mechanism, which may be followed by a time-dependent inactivation under certain conditions. This guide summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the steroidogenesis pathway and the enzyme's inhibition to facilitate a deeper understanding for research and drug development applications.

Introduction to 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a crucial enzyme system that catalyzes the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. This oxidative reaction is an essential step in the biosynthesis of a wide array of steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids[1]. The enzyme is a member of the oxidoreductase family and utilizes NAD⁺ as a cofactor[1].

In humans, two primary isoforms of 3β-HSD exist, encoded by the HSD3B1 and HSD3B2 genes[1]:

-

Type I (HSD3B1): Predominantly expressed in the placenta and peripheral tissues.

-

Type II (HSD3B2): Primarily found in the adrenal glands, ovaries, and testes[1].

Given its central role in steroidogenesis, 3β-HSD is a significant target for therapeutic intervention in various hormone-dependent pathologies.

This compound: A Potent Inhibitor of 3β-HSD

This compound is a synthetic androstane steroid that acts as a powerful inhibitor of 3β-HSD[1]. Its inhibitory action blocks the production of key steroid hormones, making it a valuable tool in endocrinology research.

Mechanism of Inhibition: A Dual Nature

The inhibitory mechanism of this compound on 3β-HSD is complex and appears to be dependent on the specific isoform of the enzyme and the substrate being acted upon.

-

Competitive Inhibition: In the context of the conversion of dehydroepiandrosterone (DHEA) to androstenedione, this compound acts as a powerful competitive inhibitor[2]. This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) for the substrate with no change in the maximum reaction velocity (Vmax)[2]. This suggests that this compound directly competes with DHEA for binding to the active site of the enzyme.

-

Non-Competitive Inhibition: In contrast, when considering the conversion of 5,16-androstadien-3β-ol (andien-beta) to 4,16-androstadien-3-one in pig testis, this compound exhibits weak non-competitive inhibition[2]. In this scenario, the Vmax of the reaction is decreased, while the Km for the substrate remains unaffected[2]. This indicates that this compound binds to a site on the enzyme other than the active site (an allosteric site), altering the enzyme's conformation and reducing its catalytic efficiency.

This dual inhibitory behavior suggests that different 3β-HSD isoforms, or even different active sites on the same enzyme, may be responsible for the metabolism of different substrates[2].

The Question of Irreversibility

Quantitative Data on this compound Inhibition

The potency of this compound as a 3β-HSD inhibitor has been quantified in various studies. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme.

| Enzyme Source | Substrate | Inhibition Mode | Ki (µM) | Reference |

| Human Placental 3β-HSD | Not specified | Not specified | ~0.05 | [3] |

| Pig Testis Microsomes | DHEA | Competitive | 0.20 | [2] |

| Pig Testis Microsomes | Andien-beta | Non-competitive | 1.6 | [2] |

Experimental Protocols

Spectrophotometric Assay for 3β-HSD Activity

This protocol is a generalized method based on the principles described in the literature for measuring 3β-HSD activity by monitoring the production of NADH.

Principle: The dehydrogenation of a 3β-hydroxysteroid substrate by 3β-HSD is coupled with the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Materials:

-

Purified or recombinant 3β-HSD, or tissue homogenate/microsomal fraction

-

Potassium phosphate buffer (e.g., 0.02 M, pH 7.4)

-

Dehydroepiandrosterone (DHEA) stock solution (in a suitable organic solvent like ethanol or DMSO)

-

NAD⁺ stock solution (in water or buffer)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Thermostatted cuvette holder

Procedure:

-

Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and NAD⁺ at a final concentration of, for example, 0.2 mM.

-

Add the enzyme preparation (e.g., purified enzyme or microsomal protein) to the cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 27°C or 37°C).

-

Initiate the reaction by adding the substrate, DHEA, to a final concentration in the low micromolar range (e.g., 2-100 µM).

-

Immediately begin monitoring the increase in absorbance at 340 nm over time.

-

The initial linear rate of the reaction (the slope of the absorbance vs. time plot) is used to calculate the enzyme activity.

For Inhibition Studies:

-

Pre-incubate the enzyme with various concentrations of this compound for a defined period before adding the substrate.

-

Perform the assay at different substrate concentrations to determine the mode of inhibition (competitive, non-competitive, etc.) by analyzing the data using Lineweaver-Burk or Dixon plots.

Purification of Recombinant Human 3β-HSD

This is a generalized workflow for the expression and purification of a His-tagged recombinant human 3β-HSD, based on established methods.

Workflow:

-

Gene Cloning: Clone the cDNA of human HSD3B1 or HSD3B2 into a suitable expression vector (e.g., a baculovirus transfer vector) with a polyhistidine (His) tag.

-

Expression: Transfect insect cells (e.g., Sf9) with the recombinant baculovirus to express the 3β-HSD protein.

-

Cell Lysis and Fractionation: Harvest the cells and lyse them. Since 3β-HSD is a membrane-bound protein, a microsomal fraction is typically prepared by differential centrifugation.

-

Solubilization: Solubilize the membrane-bound protein from the microsomal fraction using a suitable detergent.

-

Affinity Chromatography: Purify the His-tagged 3β-HSD from the solubilized fraction using a nickel-chelated affinity chromatography column.

-

Elution: Elute the bound protein using a buffer containing imidazole.

-

Buffer Exchange and Analysis: Remove the imidazole and detergent by dialysis or size-exclusion chromatography. Analyze the purity of the enzyme by SDS-PAGE.

Signaling Pathways and Visualizations

Steroidogenesis Pathway and the Point of Inhibition

The following diagram illustrates the central role of 3β-HSD in the steroid biosynthesis pathway and the inhibitory action of this compound.

Caption: Steroidogenesis pathway showing 3β-HSD's role and its inhibition by this compound.

Experimental Workflow for 3β-HSD Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on 3β-HSD activity.

Caption: Workflow for determining the kinetics of 3β-HSD inhibition by this compound.

Logical Relationship of Inhibition Types

This diagram illustrates the logical relationship between competitive and non-competitive inhibition at the enzyme level.

Caption: Competitive vs. non-competitive inhibition of 3β-HSD by this compound.

Conclusion

This compound is a versatile and potent inhibitor of 3β-HSD, exhibiting a complex mechanism of action that includes both competitive and non-competitive inhibition depending on the enzyme isoform and substrate. This dual nature makes it a valuable tool for dissecting the specific roles of different 3β-HSD activities in steroidogenesis. While the precise molecular interactions between this compound and the 3β-HSD active site are yet to be fully elucidated by structural studies, the available kinetic data provide a strong foundation for its use in research and as a lead compound in drug development. Further investigation into its time-dependent inhibitory effects and isoform specificity will be crucial for a complete understanding of its mechanism and for the development of more targeted therapeutic agents.

References

- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Irreversible Inhibition of 3β-Hydroxysteroid Dehydrogenase by Cyanoketone: A Technical Guide

Abstract

3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD) is a critical enzyme complex essential for the biosynthesis of all classes of hormonal steroids, including glucocorticoids, mineralocorticoids, androgens, and estrogens.[1][2][3] Its pivotal role in steroidogenesis makes it a significant target for therapeutic intervention in various hormone-dependent pathologies. Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent, synthetic androstane steroid that acts as a selective and irreversible inhibitor of 3β-HSD.[4] By forming a covalent bond with the enzyme, this compound effectively blocks the production of key steroids like progesterone and androstenedione.[1][4] This technical guide provides an in-depth review of the mechanism of 3β-HSD inhibition by this compound, presents quantitative kinetic data, details relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.

The Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) in Steroidogenesis

The 3β-HSD enzyme complex catalyzes the oxidative conversion of Δ⁵-3β-hydroxysteroids to their corresponding Δ⁴-3-ketosteroid configuration, a rate-limiting step in the production of bioactive steroid hormones.[2] This bifunctional reaction involves both a dehydrogenation and an isomerization step.[5] The enzyme is a member of the oxidoreductase family and utilizes NAD⁺ as a cofactor.[1][3]

Key Reactions Catalyzed by 3β-HSD include:

-

Pregnenolone to Progesterone

-

17α-Hydroxypregnenolone to 17α-Hydroxyprogesterone

Isoforms and Tissue Distribution

In humans, two primary isoforms of 3β-HSD exist, encoded by the HSD3B1 and HSD3B2 genes.[1]

-

HSD3B1 (Type I): Predominantly expressed in the placenta and peripheral tissues, such as the mammary gland and breast tumors.[1][5]

-

HSD3B2 (Type II): Primarily found in classic steroidogenic organs like the adrenal glands, ovaries, and testes.[1][5]

This tissue-specific expression allows for targeted inhibition, a key consideration in drug development. For instance, selectively inhibiting the HSD3B1 isoform is a potential strategy for treating hormone-sensitive breast cancer.[5][7]

Caption: Steroidogenesis pathway highlighting 3β-HSD and its inhibition by this compound.

Mechanism of Inhibition by this compound

This compound is classified as an irreversible inhibitor of 3β-HSD.[4] Its structural similarity to natural substrates allows it to bind to the enzyme's active site. The mechanism of inhibition is a multi-step process characteristic of affinity labels or mechanism-based inactivators.

-

Reversible Binding: Initially, this compound binds non-covalently to the 3β-HSD active site in a competitive manner. This initial binding is reversible and can be characterized by an inhibition constant (Ki).[8]

-

Irreversible Covalent Bonding: Following the initial binding, a reactive group on the inhibitor—in this case, the α-cyano group—forms a stable, covalent bond with a nucleophilic residue within the enzyme's active site. This second step is irreversible and leads to the permanent inactivation of the enzyme.

This two-step mechanism explains why some kinetic studies report competitive inhibition characteristics (Ki values) while the inhibitor is ultimately classified as irreversible.[4][8]

References

- 1. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanism Study on Stereo-Selectivity of α or β Hydroxysteroid Dehydrogenases [mdpi.com]

- 6. 3-Beta-Hydroxysteroid Dehydrogenase Deficiency Clinical Presentation: History, Physical Examination [emedicine.medscape.com]

- 7. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of trilostane and this compound on the 3 beta-hydroxysteroid dehydrogenase-isomerase reactions in androgen and 16-androstene biosynthetic pathways in the pig testis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Cyanoketones: A Technical Guide for Drug Development Professionals

An in-depth exploration of cyanoketone inhibitors targeting key enzymes in steroidogenesis, cancer, and autoimmune diseases.

Introduction

Cyanoketones represent a versatile class of compounds characterized by the presence of a cyano (-C≡N) and a ketone (C=O) functional group. This unique chemical scaffold has proven to be a valuable warhead in the design of potent and often covalent inhibitors for a range of therapeutic targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cyanoketones as inhibitors of three critical enzyme classes: 3β-hydroxysteroid dehydrogenase (3β-HSD), cysteine proteases (with a focus on Cathepsin L), and dihydroorotate dehydrogenase (DHODH). Understanding the intricate relationship between the molecular structure of cyanoketones and their inhibitory activity is paramount for the rational design of novel therapeutics in oncology, immunology, and endocrinology.

Cyanoketones as Inhibitors of 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

The enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a critical bottleneck in the biosynthesis of all steroid hormones, including progesterone, androgens, estrogens, and corticosteroids.[1] Its inhibition has significant implications for hormone-dependent pathologies. The archetypal this compound inhibitor is known simply as this compound (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one), a potent and irreversible inhibitor of 3β-HSD.[2]

Mechanism of Action and Structure-Activity Relationship

This compound's inhibitory action stems from its structural similarity to the natural substrate, pregnenolone, allowing it to bind to the active site of 3β-HSD.[2] The electrophilic carbon of the cyano group is susceptible to nucleophilic attack by residues in the enzyme's active site, leading to the formation of a stable covalent adduct and irreversible inhibition.

Quantitative Data on 3β-HSD Inhibition

The following table summarizes the inhibitory constants (Ki) for this compound and other known 3β-HSD inhibitors, providing a comparative measure of their potency.

| Inhibitor | Target Enzyme | Ki Value | Reference |

| This compound | Human Placental 3β-HSD/Δ5-Δ4 isomerase | ~50 nM | [3] |

| Trilostane | Human Placental 3β-HSD/Δ5-Δ4 isomerase | ~50 nM | [3] |

| Epostane | Human Placental 3β-HSD/Δ5-Δ4 isomerase | ~50 nM | [3] |

| 4-MA | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 56 nM | [3] |

| Promegestone | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 110 nM | [3] |

| RU2323 | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 190 nM | [3] |

| Cyproterone acetate | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 1.5 µM | [3] |

| Norgestrel | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 1.7 µM | [3] |

| Norethindrone | Human Placental 3β-HSD/Δ5-Δ4 isomerase | 2.5 µM | [3] |

Signaling Pathway: Inhibition of Steroidogenesis

Inhibition of 3β-HSD by cyanoketones blocks the conversion of pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) to their respective downstream products, thereby halting the production of essential steroid hormones.

Caption: Inhibition of the steroidogenesis pathway by this compound.

Experimental Protocol: 3β-HSD Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method to determine the inhibitory activity of cyanoketones against 3β-HSD.

Materials:

-

Purified human 3β-HSD enzyme

-

Substrate: Pregnenolone or Dehydroepiandrosterone (DHEA)

-

Cofactor: NAD+

-

Iodonitrotetrazolium (INT)

-

Tris-HCl buffer (0.1 M, pH 7.8)

-

Test compounds (this compound analogs) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing Tris-HCl buffer, NAD+, and INT.

-

Add the test compound at various concentrations to the respective wells. Include a control with DMSO only.

-

Initiate the reaction by adding the 3β-HSD enzyme extract to all wells.

-

Finally, add the substrate (pregnenolone or DHEA) to start the enzymatic reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the absorbance at 490 nm using a spectrophotometer. The formation of formazan from the reduction of INT by NADH (produced during the reaction) results in a color change.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Cyanoketones as Inhibitors of Cysteine Proteases (Cathepsin L)

Cysteine proteases, such as the cathepsins, play crucial roles in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression. The nucleophilic cysteine residue in their active site makes them susceptible to covalent inhibition by electrophilic warheads, including nitriles.

Mechanism of Action and Structure-Activity Relationship

Nitrile-containing compounds can act as reversible covalent inhibitors of cysteine proteases. The cyano group serves as an electrophilic "warhead" that is attacked by the nucleophilic thiolate of the active site cysteine residue, forming a covalent thioimidate adduct. The reversibility of this interaction can be advantageous in drug design, potentially reducing off-target effects.

The SAR of nitrile-based cathepsin inhibitors is influenced by the peptidic or peptidomimetic backbone that interacts with the substrate-binding subsites (S1, S2, S3, etc.) of the enzyme. Modifications at these positions are critical for achieving both high potency and selectivity.

Quantitative Data on Nitrile-Containing Cathepsin Inhibitors

The following table presents the inhibitory constants (Ki) for a series of azadipeptide nitrile inhibitors against various cathepsins, highlighting the potential for achieving selectivity.

| Compound | Cathepsin K Ki (nM) | Cathepsin B Ki (nM) | Cathepsin L Ki (nM) | Cathepsin S Ki (nM) | Reference |

| 1 | 0.0031 | >1000 | 0.085 | 3.1 | [4] |

| 2 | 0.0045 | >1000 | 0.12 | 4.5 | [4] |

| 3 | 0.0052 | >1000 | 0.15 | 5.2 | [4] |

| 4 | 0.021 | >1000 | 0.21 | 8.9 | [4] |

Note: The structures of compounds 1-4 are detailed in the referenced publication.

Signaling Pathway: Role of Cathepsin L in Cancer Progression

Cathepsin L is often overexpressed in various cancers and contributes to tumor progression through multiple mechanisms, including the degradation of the extracellular matrix (ECM), which facilitates invasion and metastasis.

Caption: Inhibition of Cathepsin L-mediated ECM degradation.

Experimental Protocol: Cathepsin L Inhibition Assay (Fluorometric)

This protocol describes a fluorometric assay to measure the inhibitory activity of this compound-containing compounds against Cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Fluorogenic substrate: e.g., Z-FR-AMC (Z-Phe-Arg-7-amido-4-methylcoumarin)

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

In a 96-well black microplate, add the assay buffer.

-

Add the test compounds at various concentrations to the wells. Include a control with DMSO only.

-

Add the Cathepsin L enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate Z-FR-AMC to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) with excitation at ~360 nm and emission at ~460 nm.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cyanoketones as Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway, making DHODH an attractive target for anticancer and immunosuppressive drugs.

Mechanism of Action and Structure-Activity Relationship

Certain this compound-containing molecules have been identified as inhibitors of DHODH. The SAR for this class of inhibitors indicates that the cyano group, often as part of a larger heterocyclic scaffold, plays a crucial role in binding to the enzyme's active site. The overall structure of the molecule dictates its affinity and selectivity. For instance, in a series of 4-thiazolidinone derivatives, a cyano substitution at the R1 position was found to be a key factor for potent hDHODH inhibition.[5]

Quantitative Data on this compound-Containing DHODH Inhibitors

The following table provides IC50 values for a selection of 4-thiazolidinone derivatives, demonstrating the impact of structural modifications on their inhibitory activity against human DHODH (hDHODH).

| Compound | R1 | R2 | R | hDHODH IC50 (µM) | Reference |

| 26 | -CN | -COOEt | 4-Cl-Ph | 1.75 | [5] |

| 31 | -CN | -COOEt | 3-CF3-Ph | 1.12 | [5] |

| 5 | -CN | -COOEt | Ph | >50 | [5] |

| 8 | -CN | -COOEt | 4-Me-Ph | 8.34 | [5] |

| 13 | -CN | -CONH2 | 4-Cl-Ph | >50 | [5] |

| 14 | -COOEt | -COOEt | 4-Cl-Ph | >50 | [5] |

Note: The core structure is a 4-thiazolidinone scaffold. Please refer to the original publication for the complete structures.

Signaling Pathway: Inhibition of Pyrimidine Biosynthesis

Inhibition of DHODH by this compound-containing compounds disrupts the de novo pyrimidine biosynthesis pathway, leading to a depletion of pyrimidine nucleotides. This, in turn, results in cell cycle arrest and apoptosis in rapidly dividing cells.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Experimental Protocol: DHODH Inhibition Assay (Colorimetric)

This protocol details a colorimetric assay to determine the inhibitory potency of compounds against DHODH.

Materials:

-

Recombinant human DHODH

-

Substrate: Dihydroorotate

-

Electron acceptor: 2,6-dichloroindophenol (DCIP)

-

Cofactor: Decylubiquinone

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

To the wells of a 96-well plate, add the assay buffer, DHODH enzyme, and the test compound at various concentrations. Include a DMSO control.

-

Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Prepare a substrate mixture containing dihydroorotate, decylubiquinone, and DCIP in the assay buffer.

-

Initiate the reaction by adding the substrate mixture to all wells.

-

Immediately measure the decrease in absorbance at 600 nm kinetically over a period of 10-20 minutes. The reduction of DCIP by the electrons generated during the oxidation of dihydroorotate leads to a decrease in absorbance.

-

Calculate the initial reaction rates (Vmax) from the linear portion of the absorbance vs. time plot.

-

Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

Conclusion

The this compound moiety has proven to be a highly effective functional group in the design of enzyme inhibitors for diverse therapeutic targets. This guide has provided a detailed overview of the structure-activity relationships of cyanoketones as inhibitors of 3β-HSD, cysteine proteases, and DHODH. The presented quantitative data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of the SAR principles outlined herein will facilitate the rational design and optimization of novel this compound-based inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for new therapeutic interventions in a range of diseases.

References

- 1. Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitory effect of synthetic progestins, 4-MA and this compound on human placental 3 beta-hydroxysteroid dehydrogenase/5----4-ene-isomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Critical Path of Early-Stage Drug Discovery: A Technical Guide to the Solubility and Stability of Cyanoketones in DMSO

For Immediate Release

A deep dive into the physicochemical properties of cyanoketones, a promising class of compounds in drug discovery, reveals critical considerations for their handling and use in research and development. This technical guide addresses the solubility and stability of cyanoketones in dimethyl sulfoxide (DMSO), the most common solvent for compound storage and high-throughput screening. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experimental data.

While specific quantitative solubility and stability data for a broad range of cyanoketones in DMSO is not extensively available in the public domain, this guide provides a framework of best practices, detailed experimental protocols, and an exploration of their potential as covalent modifiers of key signaling pathways.

Section 1: Solubility of Cyanoketones in DMSO

The solubility of a compound is a critical determinant of its biological activity in in vitro assays. For cyanoketones, which often serve as starting points for medicinal chemistry campaigns, understanding their solubility profile in DMSO is paramount for accurate screening and structure-activity relationship (SAR) studies. Two key types of solubility are relevant in this context: kinetic and thermodynamic solubility.

Kinetic Solubility

Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This measurement is highly relevant for high-throughput screening (HTS) applications where compounds are tested under non-equilibrium conditions.

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the concentration of a compound in a saturated solution in a given solvent at equilibrium. This is a more fundamental measure of a compound's intrinsic solubility.

Data Presentation: A Template for Your Research

Due to the proprietary nature of much of this data, comprehensive tables of cyanoketone solubility are not publicly available. Researchers are encouraged to generate and record their own data. The following tables provide a standardized format for this purpose.

Table 1: Kinetic Solubility of Representative Cyanoketones in Aqueous Buffer (from DMSO stock)

| This compound Structure | Compound ID | Buffer pH | DMSO Concentration (%) | Incubation Time (h) | Kinetic Solubility (µM) | Method |

| (Insert Structure) | Cpd-1 | 7.4 | 1 | 2 | (Record Data) | Nephelometry |

| (Insert Structure) | Cpd-2 | 7.4 | 1 | 2 | (Record Data) | HPLC-UV |

| (Insert Structure) | Cpd-3 | 5.0 | 1 | 2 | (Record Data) | Nephelometry |

Table 2: Thermodynamic Solubility of Representative Cyanoketones in DMSO

| This compound Structure | Compound ID | Temperature (°C) | Equilibration Time (h) | Thermodynamic Solubility (mM) | Method |

| (Insert Structure) | Cpd-1 | 25 | 24 | (Record Data) | Shake-Flask HPLC-UV |

| (Insert Structure) | Cpd-2 | 25 | 24 | (Record Data) | Shake-Flask HPLC-UV |

| (Insert Structure) | Cpd-3 | 25 | 24 | (Record Data) | Shake-Flask HPLC-UV |

Section 2: Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on well-defined experimental protocols. Below are detailed methodologies for determining both kinetic and thermodynamic solubility.

Protocol for Kinetic Solubility Assay (Nephelometry)

This high-throughput method assesses precipitation of a compound upon dilution from DMSO into an aqueous buffer by measuring light scattering.

Workflow for Kinetic Solubility Assay

Caption: Workflow for Kinetic Solubility Assay using Nephelometry.

Protocol for Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in DMSO.

Workflow for Thermodynamic Solubility Assay

A Technical Guide to the Principles of Cyanoketone Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the inhibition of enzymes by cyanoketone-containing compounds. Cyanoketones represent a significant class of enzyme inhibitors, acting through a variety of mechanisms that are of considerable interest in drug discovery and chemical biology. This document details their mechanisms of action, kinetic profiles, and the experimental methodologies used for their characterization.

Core Principles of this compound Enzyme Inhibition

The defining feature of this compound inhibitors is the presence of a cyano group (C≡N) adjacent to a ketone or a related electrophilic center. This structural motif is key to their inhibitory activity, which is primarily driven by the electrophilic nature of the nitrile carbon.

Mechanism of Action: Covalent Modification

This compound inhibitors predominantly act as covalent inhibitors . They form a stable covalent bond with a nucleophilic residue in the active site of the target enzyme, leading to its inactivation. The general mechanism involves the attack of an enzymatic nucleophile, typically the thiol group of a cysteine residue or the hydroxyl group of a serine residue, on the electrophilic nitrile carbon.

The reactivity of the this compound warhead can be tuned by the surrounding chemical structure, influencing its selectivity and whether the resulting covalent bond is reversible or irreversible.

Reversible vs. Irreversible Inhibition

The nature of the covalent bond formed between the this compound inhibitor and the enzyme determines the type of inhibition:

-

Irreversible Inhibition: In many cases, cyanoketones act as irreversible inhibitors. Once the covalent bond is formed, it is highly stable under physiological conditions, and enzymatic activity is not restored. The classic example is the steroid This compound (CTM) , which irreversibly inhibits 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] Restoration of enzyme function in this case requires the synthesis of new enzyme molecules.[2]

-

Reversible Covalent Inhibition: More recently, this compound-containing molecules, particularly dipeptidyl nitriles, have been developed as reversible covalent inhibitors.[3][4] In this mode of inhibition, the covalent adduct formed with the enzyme is labile and can dissociate, allowing for the recovery of enzyme activity.[5] This can be advantageous in drug design as it can reduce the potential for off-target toxicity associated with permanent protein modification.[6]

Key Enzyme Targets

While the archetypal this compound inhibits steroidogenic enzymes, the this compound warhead has been incorporated into inhibitors targeting a range of enzyme classes.

-

Steroidogenic Enzymes: this compound (CTM) is a potent and irreversible inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD) , a critical enzyme in the biosynthesis of steroid hormones, including progesterone, androgens, estrogens, and corticosteroids.[1][7] Its structural similarity to pregnenolone allows it to bind to the active site of the enzyme.[1] this compound also exhibits inhibitory effects on other enzymes in the steroidogenesis pathway and electron transport chain, such as cytochrome P-450 and cytochrome oxidase .[8]

-

Cysteine Proteases: Dipeptidyl nitrile derivatives are a prominent class of this compound-containing inhibitors that target cysteine proteases, such as cathepsins and the main protease of SARS-CoV-2.[3][6] These inhibitors often act as reversible covalent modifiers of the active site cysteine.

Quantitative Analysis of this compound Inhibition

The potency and mechanism of this compound inhibitors are quantified using several kinetic parameters. The table below summarizes key data for representative this compound inhibitors.

| Inhibitor | Target Enzyme | Inhibition Type | K_i | IC_50 | Reference |

| This compound (CTM) | Human Placental 3β-HSD | Irreversible | ~50 nM | - | [7] |

| Trilostane | Human Placental 3β-HSD | Competitive | ~50 nM | - | [7] |

| Epostane | Human Placental 3β-HSD | Competitive | ~50 nM | - | [7] |

| 4-MA | Human Placental 3β-HSD | Competitive | 56 nM | - | [7] |

| Dipeptidyl Nitrile 38 | Cruzain (T. cruzi) | Reversible Covalent | 0.5 µM | - | [3] |

| Pyrimidine Nitrile 35 | Falcipain-2 (P. falciparum) | Covalent | - | 1.63 µM | [3] |

Note on Kinetic Parameters:

-

K_i (Inhibition Constant): Represents the dissociation constant for the initial non-covalent enzyme-inhibitor complex. A lower K_i indicates a higher affinity of the inhibitor for the enzyme.

-

IC_50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the enzyme activity by 50% under specific assay conditions. It is dependent on substrate concentration.

Experimental Protocols

Characterizing this compound enzyme inhibitors requires a combination of enzyme kinetics, and biophysical methods to confirm covalent adduct formation.

Protocol for 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay

This protocol is adapted from studies on the inhibition of human placental 3β-HSD.[7][9]

Objective: To determine the inhibitory potency (K_i or IC_50) of a this compound compound against 3β-HSD.

Materials:

-

Purified human 3β-HSD enzyme

-

Substrate: Dehydroepiandrosterone (DHEA)

-

Cofactor: NAD+

-

Assay Buffer: 0.02 M potassium phosphate, pH 7.4

-

Test this compound inhibitor dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of DHEA in a suitable solvent.

-

Prepare a stock solution of NAD+ in assay buffer.

-

Prepare serial dilutions of the this compound inhibitor in the assay buffer.

-

-

Assay Setup:

-

In each well of the microplate, add the assay buffer.

-

Add the this compound inhibitor at various concentrations to the respective wells. Include a control with no inhibitor.

-

Add the purified 3β-HSD enzyme to each well and incubate for a defined period to allow for inhibitor binding.

-

-

Initiate the Reaction:

-

Add NAD+ to each well.

-

Initiate the enzymatic reaction by adding the DHEA substrate to each well.

-

-

Kinetic Measurement:

-

Immediately place the microplate in the spectrophotometer.

-

Measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V_0) from the linear portion of the absorbance vs. time plots.

-

For IC_50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

For K_i determination, perform the assay at multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

-

Protocol for Mass Spectrometry Analysis of Covalent Adducts

This protocol provides a general workflow for identifying the covalent modification of a target enzyme by a this compound inhibitor.

Objective: To confirm the formation of a covalent adduct between the enzyme and the inhibitor and to identify the site of modification.

Materials:

-

Purified target enzyme

-

This compound inhibitor

-

Reaction Buffer: MS-compatible buffer (e.g., ammonium bicarbonate)

-

Quenching reagent (if necessary)

-

Denaturing and reducing agents (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Protease (e.g., trypsin)

-

LC-MS/MS system

Procedure:

-

Covalent Labeling:

-

Incubate the purified enzyme with an excess of the this compound inhibitor in the reaction buffer for a specified time.

-

Include a control sample of the enzyme without the inhibitor.

-

-

Sample Preparation for Mass Spectrometry:

-

Quench the reaction if necessary.

-

Denature the protein sample.

-

Reduce the disulfide bonds with DTT.

-

Alkylate the free cysteine residues with iodoacetamide.

-

Digest the protein into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence database.

-

Identify the peptide containing the covalent modification by looking for a mass shift corresponding to the mass of the inhibitor.

-

The MS/MS fragmentation pattern will confirm the sequence of the modified peptide and pinpoint the specific amino acid residue that is covalently modified.

-

Visualizing Pathways and Workflows

Signaling Pathway: Steroidogenesis Inhibition

The following diagram illustrates the inhibition of the steroidogenesis pathway by this compound (CTM).

Caption: Inhibition of 3β-HSD by this compound in the steroidogenesis pathway.

Experimental Workflow: Covalent Inhibitor Characterization

This diagram outlines a typical workflow for the identification and characterization of a covalent enzyme inhibitor.

Caption: A streamlined workflow for characterizing covalent enzyme inhibitors.

References

- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Assay Protocols for Cyanoketone: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoketone (2α-cyano-4,4,17α-trimethylandrosten-17β-ol-3-one) is a potent steroidal inhibitor of 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD), a critical enzyme in the biosynthesis of all classes of steroid hormones, including progestins, androgens, estrogens, glucocorticoids, and mineralocorticoids. By blocking the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, this compound serves as a valuable tool for studying steroidogenesis and has potential applications in various research and therapeutic areas. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound acts as a potent competitive inhibitor of the 3β-HSD enzyme. This enzyme catalyzes the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione.[1][2] The inhibitory action of this compound leads to an accumulation of the Δ⁵-steroid precursors and a reduction in the synthesis of downstream steroid hormones.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory potency of this compound against 3β-hydroxysteroid dehydrogenase (3β-HSD) from various sources.

| Enzyme Source | Substrate | Inhibitory Constant (Ki) | Reference |

| Human Placenta | Pregnenolone/DHEA | ~50 nM | [3] |

| Pig Testis Microsomes | Dehydroepiandrosterone (DHEA) | 0.20 µM (Ki(app)) |

Signaling Pathway

The following diagram illustrates the steroidogenesis pathway and the point of inhibition by this compound.

Caption: Steroidogenesis pathway showing the inhibition of 3β-HSD by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the effects of this compound.

Experimental Workflow

References

Application Notes and Protocols: Using Cyanoketone to Block Steroidogenesis in H295R Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The H295R human adrenocortical carcinoma cell line is a widely utilized in vitro model for studying steroidogenesis.[1][2][3][4][5][6][7] These cells express the key enzymes required for the synthesis of mineralocorticoids, glucocorticoids, and sex steroids, making them an invaluable tool for screening chemicals that may interfere with hormone production. Cyanoketone is a potent and irreversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme, a critical component of the steroidogenic pathway. By blocking 3β-HSD, this compound prevents the conversion of pregnenolone, 17α-hydroxypregnenolone, and dehydroepiandrosterone (DHEA) to their respective downstream steroid products. This application note provides a detailed protocol for using this compound to block steroidogenesis in H295R cells, methods for quantifying the resulting changes in steroid hormone profiles, and expected outcomes.

Mechanism of Action of this compound

This compound specifically targets and irreversibly inhibits the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids, a crucial step in the biosynthesis of progesterone, androgens, estrogens, and corticosteroids. Inhibition of 3β-HSD leads to a significant reduction in the production of these downstream hormones and a corresponding accumulation of their precursors, namely pregnenolone and DHEA.

Data Presentation: Expected Effects of this compound on Steroidogenesis in H295R Cells

| Steroid Hormone | Expected Change with this compound Treatment | Illustrative IC50 (M) | Expected Dose-Response Relationship |

| Pregnenolone | Increase | - | Dose-dependent increase |

| 17α-Hydroxypregnenolone | Increase | - | Dose-dependent increase |

| Dehydroepiandrosterone (DHEA) | Increase | - | Dose-dependent increase |

| Progesterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |

| 17α-Hydroxyprogesterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |

| Androstenedione | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |

| Testosterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |

| Estradiol | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |

| Cortisol | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |

| Aldosterone | Decrease | ~ 2.0 x 10⁻⁸ (Rat Adrenal Cells) | Dose-dependent decrease |

Experimental Protocols

I. H295R Cell Culture and Maintenance

Materials:

-

NCI-H295R cells (ATCC® CRL-2128™)

-

DMEM/F12 medium

-

Bovine Serum (Nu-Serum or similar)

-

ITS+ Premix (Insulin, Transferrin, Selenium)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-75)

-

Multi-well plates (24-well or 96-well)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture H295R cells in T-75 flasks with DMEM/F12 medium supplemented with Nu-Serum, ITS+ Premix, and Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at a suitable density.

II. Steroidogenesis Assay with this compound Treatment

Materials:

-

H295R cells

-

24-well or 96-well cell culture plates

-

DMEM/F12 medium with supplements

-

This compound stock solution (in DMSO)

-

Forskolin (optional, as a stimulant of steroidogenesis)

-

Vehicle control (DMSO)

Protocol:

-

Seed H295R cells into 24-well or 96-well plates at a density that allows them to reach approximately 50-60% confluency on the day of treatment.

-

Allow the cells to attach and acclimate for 24 hours in the incubator.

-

Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 10⁻¹⁰ M to 10⁻⁵ M to capture the full dose-response curve.

-

(Optional) To enhance steroid production, the medium can be supplemented with a stimulating agent like forskolin (final concentration of 10 µM).

-

Remove the acclimation medium from the cells and replace it with the medium containing the different concentrations of this compound, a vehicle control (DMSO at the same final concentration as the highest this compound dose), and a positive control (e.g., a known inhibitor like prochloraz).

-

Incubate the cells for 48 hours.

-

After the incubation period, collect the cell culture medium from each well for steroid hormone analysis. Store the medium at -80°C until analysis.

-

Immediately after collecting the medium, perform a cell viability assay to ensure that the observed effects on steroidogenesis are not due to cytotoxicity.

III. Cell Viability Assay (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or isopropanol

-

Plate reader

Protocol:

-

After removing the culture medium for hormone analysis, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

IV. Quantification of Steroid Hormones

The concentrations of steroid hormones in the collected cell culture medium can be quantified using various analytical methods.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately quantifying multiple steroid hormones simultaneously.

General Procedure:

-

Thaw the collected medium samples.

-

Perform a sample clean-up and extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the steroid hormones.

-

Analyze the extracted samples using a validated LC-MS/MS method with appropriate internal standards for each hormone.

-

Quantify the hormone concentrations based on standard curves.

B. Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits can be used to measure the concentration of individual steroid hormones.

General Procedure:

-

Follow the instructions provided with the specific ELISA kit for each hormone to be measured.

-

Typically, this involves adding the collected medium samples and standards to a pre-coated microplate, followed by incubation with specific antibodies and detection reagents.

-

Measure the absorbance or fluorescence using a plate reader and calculate the hormone concentrations based on the standard curve.

Visualizations

Caption: Steroidogenesis pathway in H295R cells showing the point of inhibition by this compound.

References

- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of 3 beta-hydroxysteroid dehydrogenase expression in human adrenocortical H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticosteroid production in H295R cells during exposure to 3 endocrine disrupters analyzed with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Comprehensive Investigation of Steroidogenic Signaling in Classical and New Experimental Cell Models of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Adrenocortical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroid profiling in H295R cells to identify chemicals potentially disrupting the production of adrenal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyanoketone Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent and irreversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1] This enzyme plays a critical role in the biosynthesis of all major steroid hormones, including progestogens, androgens, estrogens, and corticosteroids. By inhibiting 3β-HSD, this compound effectively blocks the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (DHEA) to androstenedione. This targeted inhibition makes this compound a valuable research tool for studying the physiological and pathological consequences of steroid hormone deprivation in various rodent models. These application notes provide detailed protocols and quantitative data to guide researchers in the effective use of this compound for in vivo studies.

Mechanism of Action: Inhibition of Steroidogenesis

This compound's primary mechanism of action is the irreversible inhibition of 3β-HSD, a crucial enzyme in the steroidogenic pathway. This blockage leads to a significant reduction in the downstream production of key steroid hormones.

Quantitative Data on this compound's Effects

The administration of this compound leads to a dose-dependent decrease in the production of various steroid hormones. The following tables summarize the quantitative effects observed in rodent models.

In Vitro Inhibition of Corticosterone Production in Rat Adrenal Cells

This table illustrates the direct inhibitory effect of this compound on corticosterone synthesis in isolated rat adrenal cells stimulated with adrenocorticotropic hormone (ACTH).

| This compound Concentration (M) | Inhibition of Corticosterone Production |

| 2 x 10-8 | 50% |

| > 10-7 | Complete Inhibition |

| Data sourced from a study on isolated adrenal cells from female rats.[2] |

In Vivo Effects of this compound on Steroidogenesis in Male Wistar Rats

The following data, while not presented in a dose-response table in the original study, highlights the significant in vivo impact of this compound on testicular steroidogenesis. A single administration was shown to cause a near-complete inhibition of testosterone biosynthesis.

| Treatment | Effect on Testicular Testosterone Biosynthesis |

| This compound (in vivo) | Almost completely inhibited |

| Qualitative data from a study on male Wistar rats. The exact dosage and time-course for this specific outcome were not detailed in a tabular format in the available literature. |

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound to rodent models.

Formulation and Vehicle Selection

Due to its lipophilic nature, this compound requires a suitable vehicle for in vivo administration. A common and effective vehicle is a mixture of dimethyl sulfoxide (DMSO) and corn oil.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Corn oil, sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles (appropriate gauge for the route of administration)

Protocol for Vehicle Preparation (10% DMSO in Corn Oil):

-

In a sterile microcentrifuge tube, dissolve the required amount of this compound powder in DMSO to create a stock solution. The concentration of the stock solution will depend on the final desired dose and injection volume.

-

Gently vortex the tube until the this compound is completely dissolved.

-

Add the appropriate volume of sterile corn oil to the DMSO stock solution to achieve a final concentration of 10% DMSO.

-

Vortex the mixture thoroughly to ensure a homogenous suspension.

-

Prepare the formulation fresh daily and protect it from light.

Subcutaneous (SC) Injection Protocol for Rats

Subcutaneous administration is a common route for sustained release of compounds.

Materials:

-

Prepared this compound formulation

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

70% ethanol

Procedure:

-

Weigh the rat to determine the correct injection volume based on its body weight and the desired dose (mg/kg).

-

Draw the calculated volume of the this compound formulation into a sterile syringe.

-

Gently restrain the rat. The loose skin over the dorsal scapular region is a suitable injection site.

-

Wipe the injection site with 70% ethanol.

-

Lift the skin to form a "tent."

-

Insert the needle at the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure the needle is not in a blood vessel.

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

Return the animal to its cage and monitor for any adverse reactions.

Oral Gavage Protocol for Mice

Oral gavage ensures accurate dosing directly into the stomach.

Materials:

-

Prepared this compound formulation

-

Flexible plastic or stainless steel gavage needles (18-20 gauge for mice)

-

Sterile syringes (1 mL)

-

Animal scale

Procedure:

-

Weigh the mouse to calculate the required volume of the this compound formulation.

-

Attach the gavage needle to the syringe filled with the formulation.

-

Properly restrain the mouse to immobilize its head and body.

-

Gently insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the solution.

-

Carefully withdraw the gavage needle.

-

Return the mouse to its cage and observe its behavior.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of this compound in rodent models.

Concluding Remarks

This compound is a powerful tool for investigating the roles of steroid hormones in various physiological and disease processes. The protocols and data presented here provide a foundation for designing and executing robust in vivo experiments in rodent models. Researchers should always adhere to institutional animal care and use committee (IACUC) guidelines and conduct pilot studies to determine the optimal dose and administration route for their specific research questions. Proper formulation and handling of this compound are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Measuring Steroid Hormone Levels After Cyanoketone Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanoketone (2α-cyano-4,4,17α-trimethylandrost-5-en-17β-ol-3-one) is a potent and irreversible inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[1][2] This enzyme plays a crucial role in the biosynthesis of all classes of steroid hormones, including progestins, androgens, estrogens, and corticosteroids.[1][2] By inhibiting 3β-HSD, this compound effectively blocks the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids, leading to a significant reduction in the production of downstream steroid hormones. These application notes provide detailed protocols for the accurate measurement of steroid hormone levels following this compound treatment, utilizing modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Mechanism of Action of this compound

This compound's primary mechanism of action is the irreversible inhibition of 3β-HSD. This enzyme catalyzes the conversion of pregnenolone to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, dehydroepiandrosterone (DHEA) to androstenedione, and androstenediol to testosterone.[1][2] Consequently, treatment with this compound is expected to lead to a decrease in the levels of progesterone, cortisol, aldosterone, androstenedione, and testosterone, and an accumulation of their precursors, such as pregnenolone and DHEA.

Data Presentation: Effects of this compound on Steroid Hormone Levels

The following tables summarize quantitative data from in vitro studies investigating the effect of this compound on steroid hormone production.

Table 1: Effect of this compound on Corticosterone and Pregnenolone Production in Rat Adrenal Cells

| This compound Concentration (M) | Corticosterone Production Inhibition (%) | Pregnenolone Formation (ng/adrenal) |

| 2 x 10⁻⁸ | 50% | Not Reported |

| > 10⁻⁷ | 100% | ~35-60 |

Data extracted from a study on isolated rat adrenal cells stimulated with ACTH.[3]

Table 2: Effect of this compound on Progesterone and Estradiol Production in Perfused Rabbit Ovary

| Treatment | Progesterone Level (% of Control) | Estradiol Level (% of Control) |

| This compound (10⁻⁴ M) + hCG | 9.7% | 8.0% |

Data extracted from a study on in vitro perfused rabbit ovaries stimulated with hCG.[4]

Table 3: Inhibitory Potency (Ki) of this compound on 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

| Enzyme Source | Ki Value (nM) |

| Human Placental 3β-HSD | ~50 |

Ki value represents the concentration of inhibitor required to produce half-maximum inhibition.[5]

Experimental Protocols

General Sample Collection and Preparation

For accurate steroid hormone measurement, proper sample collection and handling are critical.

-

Serum/Plasma Collection: Collect whole blood into appropriate tubes (e.g., serum separator tubes or EDTA-plasma tubes). Allow serum to clot at room temperature for 30-60 minutes or keep plasma on ice. Centrifuge at 1000-2000 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (serum or plasma) and store at -80°C until analysis.[6] Avoid repeated freeze-thaw cycles.

-

Tissue Homogenates: Tissues (e.g., adrenal glands, gonads) should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C. For analysis, thaw the tissue on ice and homogenize in an appropriate buffer (e.g., phosphate-buffered saline with protease inhibitors). Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.

Protocol for Steroid Hormone Panel Analysis by LC-MS/MS

LC-MS/MS is the gold standard for the simultaneous quantification of multiple steroid hormones due to its high specificity and sensitivity.[7]

4.2.1. Materials

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 reversed-phase column)

-

Steroid hormone standards (e.g., cortisol, testosterone, progesterone, etc.)

-

Isotopically labeled internal standards (e.g., d4-cortisol, d3-testosterone)

-

Acetonitrile, Methanol, Formic acid (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Solid Phase Extraction (SPE) cartridges or plates (optional)

4.2.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw serum/plasma samples on ice.

-

To 100 µL of serum/plasma, add 10 µL of an internal standard mix containing isotopically labeled versions of the target steroid hormones.

-

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of MTBE for liquid-liquid extraction. Vortex for 5 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water).

4.2.3. LC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient should be optimized to achieve separation of the target steroid isomers.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify each steroid hormone and its corresponding internal standard. Specific precursor-to-product ion transitions for each analyte need to be optimized on the instrument used.

Table 4: Example MRM Transitions for Selected Steroid Hormones

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Cortisol | 363.2 | 121.1 |

| Testosterone | 289.2 | 97.1 |

| Progesterone | 315.2 | 97.1 |

| Pregnenolone | 317.2 | 299.2 |

| DHEA | 289.2 | 253.2 |

Note: These are example transitions and should be optimized for the specific instrument and conditions.

Protocol for Single Steroid Hormone Analysis by ELISA

ELISA is a high-throughput and cost-effective method for the quantification of a single steroid hormone.

4.3.1. Materials

-

Commercially available ELISA kit for the target steroid hormone (e.g., Cortisol ELISA kit, Progesterone ELISA kit)

-

Microplate reader capable of measuring absorbance at the specified wavelength (typically 450 nm)

-

Deionized water

-

Absorbent paper

4.3.2. Assay Procedure (Example for a Competitive ELISA)

-

Bring all reagents and samples to room temperature.

-

Prepare the required number of antibody-coated microplate strips.

-

Pipette standards, controls, and samples into the appropriate wells in duplicate. The sample volume will be specified in the kit protocol (e.g., 25 µL).[8]

-

Add the enzyme-conjugated steroid hormone to each well (e.g., 100 µL).[8]

-

Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at room temperature).[8]

-

Wash the wells multiple times with the provided wash buffer to remove unbound reagents.[8]

-

Add the substrate solution to each well and incubate for a specified time to allow for color development (e.g., 15-30 minutes).[8]

-

Add the stop solution to terminate the reaction.

-

Read the absorbance of each well on a microplate reader at the specified wavelength (e.g., 450 nm).

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the steroid hormone in the samples by interpolating their absorbance values from the standard curve.

Mandatory Visualizations

Signaling Pathway of Steroidogenesis Inhibition by this compound

Caption: Inhibition of 3β-HSD by this compound in the steroidogenesis pathway.

Experimental Workflow for Steroid Hormone Measurement

Caption: Workflow for measuring steroid hormones after this compound treatment.

References

- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synnovis.co.uk [synnovis.co.uk]

- 3. toolify.ai [toolify.ai]

- 4. Are ovarian steroids required for ovum maturation and fertilization? Effects of this compound on the in vitro perfused rabbit ovary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serum Steroid Profiling by Liquid Chromatography–Tandem Mass Spectrometry for the Rapid Confirmation and Early Treatment of Congenital Adrenal Hyperplasia: A Neonatal Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 6. food.r-biopharm.com [food.r-biopharm.com]

- 7. chromsystems.com [chromsystems.com]